8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine is a heterocyclic compound that belongs to the class of dibenzooxazepines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine can be achieved through several methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions . Another method includes the use of copper catalysis for the one-pot synthesis involving C-N and C-O coupling reactions .
Industrial Production Methods: Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yields and purity. Microwave-assisted synthesis has been reported to be effective, providing a rapid and efficient route to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and receptor agonist.
Medicine: It shows promise as an antidepressant, analgesic, and calcium channel antagonist.
Wirkmechanismus
The mechanism of action of 8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For example, as a calcium channel antagonist, it inhibits the influx of calcium ions into cells, thereby modulating cellular activities. As an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Dibenzo[b,f][1,4]oxazepine: Shares a similar core structure but lacks the chlorine substitution.
Pyrido[3,2-b][1,4]benzoxazines: Contains a similar tricyclic structure but with different substituents and ring fusion patterns.
Uniqueness: 8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H9ClN2O |
---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
8-chloro-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine |
InChI |
InChI=1S/C12H9ClN2O/c13-9-3-4-11-8(6-9)7-15-10-2-1-5-14-12(10)16-11/h1-6,15H,7H2 |
InChI-Schlüssel |
QEJOGOLKHVDQHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=C(N1)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.